molecular formula C14H17NO B14254050 N-acetyl-2-(2-cyclohexenyl)aniline CAS No. 430473-02-2

N-acetyl-2-(2-cyclohexenyl)aniline

Cat. No.: B14254050
CAS No.: 430473-02-2
M. Wt: 215.29 g/mol
InChI Key: KRKJOBPBTJXPAQ-UHFFFAOYSA-N
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Description

N-acetyl-2-(2-cyclohexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to the nitrogen atom of the aniline ring, and a cyclohexenyl group attached to the second carbon of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-(2-cyclohexenyl)aniline typically involves the acetylation of 2-(2-cyclohexenyl)aniline. This can be achieved by treating 2-(2-cyclohexenyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc acetate can also enhance the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(2-cyclohexenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-acetyl-2-(2-cyclohexenyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-(2-cyclohexenyl)aniline involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions, while the cyclohexenyl group can influence the compound’s overall conformation and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-2-(2-cyclopentenyl)aniline: Similar in structure but with a cyclopentenyl group instead of a cyclohexenyl group.

    N-acetyl-2-(2-cyclohexyl)aniline: Similar but with a cyclohexyl group instead of a cyclohexenyl group.

Uniqueness

N-acetyl-2-(2-cyclohexenyl)aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

430473-02-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2-cyclohex-2-en-1-ylphenyl)acetamide

InChI

InChI=1S/C14H17NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16)

InChI Key

KRKJOBPBTJXPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCCC=C2

Origin of Product

United States

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